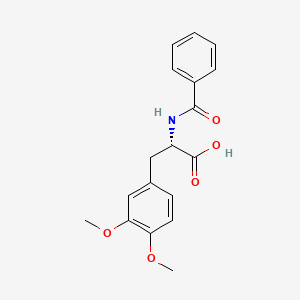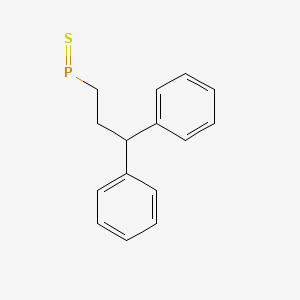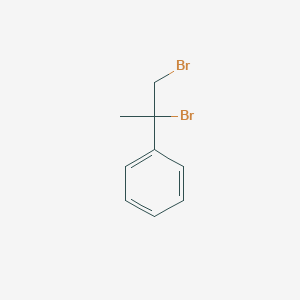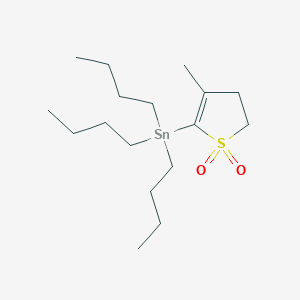![molecular formula C10H12S B14678680 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene CAS No. 39815-00-4](/img/structure/B14678680.png)
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene is an organic compound with a unique structure that includes a benzene ring substituted with a methyl group and a prop-1-en-1-ylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with prop-1-en-1-ylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-1-en-1-yl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Methyl-4-[(propyl)sulfanyl]benzene.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-1-en-1-ylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-[(prop-1-en-1-yl)sulfanyl]benzene
- 1-Methyl-4-[(prop-1-en-1-yl)oxy]benzene
- 1-Methyl-4-[(prop-1-en-1-yl)amino]benzene
Comparison: 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its methoxy, oxy, and amino analogs. The sulfanyl group can participate in redox reactions and form strong interactions with metal ions, making this compound particularly useful in catalysis and coordination chemistry.
Propriétés
Numéro CAS |
39815-00-4 |
|---|---|
Formule moléculaire |
C10H12S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
1-methyl-4-prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-8-11-10-6-4-9(2)5-7-10/h3-8H,1-2H3 |
Clé InChI |
QBBWCKDSFNEULN-UHFFFAOYSA-N |
SMILES canonique |
CC=CSC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


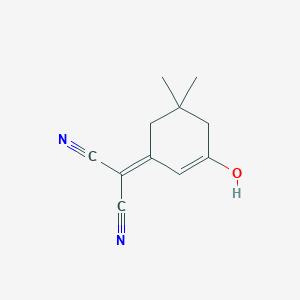
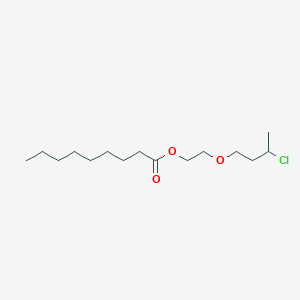

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
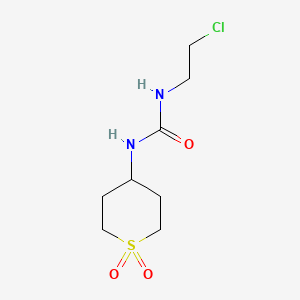
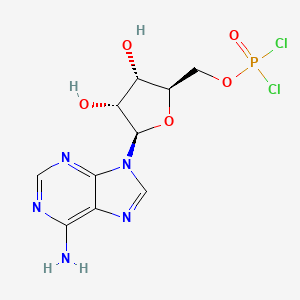
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
